1-(4-Methoxypyridin-2-yl)ethan-1-amine
Overview
Description
“1-(4-Methoxypyridin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19 .
Synthesis Analysis
The synthesis of amines like “1-(4-Methoxypyridin-2-yl)ethan-1-amine” can be achieved through various methods. Some of these methods include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular structure of “1-(4-Methoxypyridin-2-yl)ethan-1-amine” consists of a pyridine ring substituted with a methoxy group at the 4-position and an ethan-1-amine group at the 1-position .Scientific Research Applications
Synthesis and Structural Characterization
1-(4-Methoxypyridin-2-yl)ethan-1-amine is utilized in the synthesis and structural characterization of various compounds. For instance, its involvement in the formation of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide demonstrates its utility in creating complex molecular structures with distinct protonation sites and intermolecular hydrogen bonding patterns (Böck et al., 2021).
Catalytic Applications
This compound is also significant in catalytic applications. The synthesis of (imino)pyridine ligands, which include variants of 1-(4-Methoxypyridin-2-yl)ethan-1-amine, and their subsequent use in forming palladium and nickel complexes highlights its role in catalysis. These complexes are used for processes like ethylene dimerization and methoxycarbonylation of olefins, showcasing its potential in industrial chemistry (Nyamato et al., 2015; Zulu et al., 2020).
Tautomerism Studies
Research into the tautomerism of acridin-9-amines substituted at the exocyclic nitrogen atom, where compounds related to 1-(4-Methoxypyridin-2-yl)ethan-1-amine are used, reveals insights into the stability of various tautomeric forms. These studies contribute to our understanding of molecular behavior in different solvents and environmental conditions (Ebead et al., 2007; Wróblewska et al., 2006).
Hydrogel Modification
In the field of material science, particularly in the development of hydrogels, 1-(4-Methoxypyridin-2-yl)ethan-1-amine-related compounds have been used for functional modification. This includes the enhancement of properties such as swelling and thermal stability, which are critical for medical applications (Aly & El-Mohdy, 2015).
Molecular Recognition and Interaction Studies
This compound plays a role in the study of molecular recognition and interactions. For instance, its derivatives have been used to examine the dynamic structural changes in complexes, aiding in the understanding of molecular recognition mechanisms (Kitagishi et al., 2004).
properties
IUPAC Name |
1-(4-methoxypyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-5-7(11-2)3-4-10-8/h3-6H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYZGYVTKXXLSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypyridin-2-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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